molecular formula C5H5NO2 B6274458 methyl (2E)-3-cyanoprop-2-enoate CAS No. 925-56-4

methyl (2E)-3-cyanoprop-2-enoate

Cat. No.: B6274458
CAS No.: 925-56-4
M. Wt: 111.1
InChI Key:
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Description

Methyl (2E)-3-cyanoprop-2-enoate is an organic compound with the molecular formula C₅H₅NO₂ It is characterized by the presence of a cyano group (–CN) and an ester group (–COOCH₃) attached to a conjugated alkene system

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-3-cyanoprop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between malononitrile and methyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Another method involves the Michael addition of malononitrile to methyl propiolate, followed by dehydration to yield this compound. This reaction is usually catalyzed by a base such as sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo substitution reactions at the cyano group or the ester group, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for the reduction of the cyano group.

    Substitution: Various nucleophiles, such as alkyl halides or organometallic reagents, can be used for substitution reactions.

Major Products Formed

    Nucleophilic Addition: Substituted derivatives with functional groups such as amines, alcohols, or thiols.

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Amines.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Methyl (2E)-3-cyanoprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules and its potential biological activities.

Mechanism of Action

The mechanism of action of methyl (2E)-3-cyanoprop-2-enoate depends on its specific application and the chemical reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The cyano group and ester group play crucial roles in its reactivity, allowing it to participate in addition, substitution, and reduction reactions.

Comparison with Similar Compounds

Methyl (2E)-3-cyanoprop-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-3-cyanoprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2E)-3-cyanoprop-2-enamide: Similar structure but with an amide group instead of an ester group.

    Methyl (2E)-3-cyanoprop-2-enol: Similar structure but with a hydroxyl group instead of an ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. The presence of both the cyano group and ester group allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

925-56-4

Molecular Formula

C5H5NO2

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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